molecular formula C13H23N3O2 B13967050 tert-butyl 5-[1,1-dimethyl-2-(methylamino)ethyl]-1H-pyrazole-1-carboxylate

tert-butyl 5-[1,1-dimethyl-2-(methylamino)ethyl]-1H-pyrazole-1-carboxylate

Cat. No.: B13967050
M. Wt: 253.34 g/mol
InChI Key: KQDNJZUHXVWKGP-UHFFFAOYSA-N
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Description

Tert-butyl 5-[1,1-dimethyl-2-(methylamino)ethyl]-1H-pyrazole-1-carboxylate is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of tert-butyl 5-[1,1-dimethyl-2-(methylamino)ethyl]-1H-pyrazole-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazol-5-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-(methylamino)ethyl chloride to yield the final product .

Industrial production methods typically involve similar reaction conditions but are optimized for large-scale synthesis. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Tert-butyl 5-[1,1-dimethyl-2-(methylamino)ethyl]-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 5-[1,1-dimethyl-2-(methylamino)ethyl]-1H-pyrazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 5-[1,1-dimethyl-2-(methylamino)ethyl]-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Tert-butyl 5-[1,1-dimethyl-2-(methylamino)ethyl]-1H-pyrazole-1-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific chemical structure and reactivity, which make it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C13H23N3O2

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl 5-[2-methyl-1-(methylamino)propan-2-yl]pyrazole-1-carboxylate

InChI

InChI=1S/C13H23N3O2/c1-12(2,3)18-11(17)16-10(7-8-15-16)13(4,5)9-14-6/h7-8,14H,9H2,1-6H3

InChI Key

KQDNJZUHXVWKGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC=N1)C(C)(C)CNC

Origin of Product

United States

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